molecular formula C9H16ClNO3 B2733973 Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride CAS No. 532410-51-8

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride

Cat. No. B2733973
CAS RN: 532410-51-8
M. Wt: 221.68
InChI Key: OLKINOSOCNHUTP-UHFFFAOYSA-N
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Description

“Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is a chemical compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions, leading to the formation of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical form of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is oil . It has a molecular weight of 221.68 .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrrolidine ring in this compound serves as a versatile scaffold for drug discovery. Medicinal chemists widely use it to create compounds for treating human diseases. Key features include:

Kinase Inhibition

Recent studies have shown that certain derivatives of methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate exhibit nanomolar activity against protein kinases CK1γ and CK1ε. Further modifications can explore how the chiral moiety influences kinase inhibition .

Antimicrobial Properties

Aqueous systems containing N-methylpyrrolidin-2-one (NMP) have demonstrated antimicrobial effects against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). These findings highlight the potential of pyrrolidin-2-one derivatives .

Enantioselective Proteins and Stereogenicity

The stereoisomers and spatial orientation of substituents on the pyrrolidine ring impact the biological profile of drug candidates. Understanding these factors can guide drug design for specific enantioselective proteins .

Chemical Synthesis Strategies

Researchers have employed two main synthetic strategies:

Structure–Activity Relationship (SAR) Investigations

SAR studies have revealed trends related to N’-substituents and antibacterial activity. For instance, antibacterial activity increases with certain substituents (e.g., N’-Ph) and 4’-phenyl groups .

Safety and Hazards

“Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. Therefore, it is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 4-oxo-4-pyrrolidin-2-ylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-13-9(12)5-4-8(11)7-3-2-6-10-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKINOSOCNHUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride

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